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Compound of Interest
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Cat. No.: B089849 Get Quote

In the realm of fragrance and flavor chemistry, the aldehyde 2-Methylundecanal holds a

significant position, renowned for its complex and powerful olfactory profile. This guide provides

a detailed comparison of the sensory properties of 2-Methylundecanal against its structural

analogues, the 2-alkylalkanals. By examining experimental data on odor character and

detection thresholds, this document aims to provide researchers, scientists, and drug

development professionals with a comprehensive understanding of the structure-odor

relationships within this class of compounds.

Sensory Profile of 2-Methylundecanal
2-Methylundecanal, also known as aldehyde C-12 MNA, is a widely used fragrance ingredient

celebrated for its multifaceted scent.[1] Its odor is complex, often described as fresh, amber,

aldehydic, mossy, and citrusy with tuberose, metallic, waxy, and coumarinic nuances.[2] At high

concentrations, it can present a fatty and unpleasant character, but upon dilution, it reveals

more pleasant honey and nut-like notes.[2] This versatility makes it a key component in a wide

array of products, from fine perfumes to soaps and detergents.[1][2]

Sensory Profile of 2-Alkylalkanal Analogues
The sensory properties of straight-chain (lineal) aliphatic aldehydes, which can be considered

structural analogues of 2-Methylundecanal, are heavily influenced by their carbon chain
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length. As the chain length increases, the odor character transitions from pungent and fruity to

more waxy, citrus, and floral notes.

A study on a homologous series of lineal aliphatic aldehydes revealed a clear trend in their

odor detection thresholds (ODTs). The ODTs tend to decrease as the carbon chain length

increases, reaching a minimum around octanal, after which the threshold begins to rise again.

[3] This suggests that there is an optimal chain length for interaction with olfactory receptors.

Comparative Sensory Data
The following table summarizes the odor descriptors and detection thresholds for 2-
Methylundecanal and a selection of its lineal aliphatic aldehyde analogues. It is important to

note that the data are compiled from different studies, and variations in experimental conditions

can influence the reported values.

Compound
Chemical
Formula

Molar Mass (
g/mol )

Odor
Descriptors

Odor
Detection
Threshold
(ppb in air)

Propanal C₃H₆O 58.08
Pungent,

ethereal, fruity
2.0

Butanal C₄H₈O 72.11
Malty, pungent,

chocolate
0.46

Hexanal C₆H₁₂O 100.16
Green, fatty,

grassy, fruity
0.33

Octanal C₈H₁₆O 128.21
Fatty, citrus,

waxy, soapy
0.17

Nonanal C₉H₁₈O 142.24
Waxy, citrus,

floral, green
0.53

2-

Methylundecanal
C₁₂H₂₄O 184.32

Herbaceous,

orange,

ambergris-like,

fatty, honey, nut-

like

Not available in

ppb from the

provided results
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Experimental Protocols
The sensory evaluation of fragrance and flavor compounds requires rigorous and well-defined

methodologies to ensure the reliability and reproducibility of the results. The following protocols

are based on standard practices in the field.

Gas Chromatography-Olfactometry (GC-O)
GC-O is a powerful technique used to identify the specific volatile compounds responsible for

the aroma of a sample.[4][5][6]

Objective: To separate volatile compounds and have trained sensory panelists assess the odor

of each compound as it elutes from the gas chromatograph.[4][5][6]

Methodology:

Sample Preparation: The aldehyde samples are diluted in an appropriate solvent (e.g.,

ethanol) to a concentration suitable for injection into the gas chromatograph.

Instrumentation: A gas chromatograph equipped with a sniffing port is used. The column

effluent is split between a chemical detector (e.g., Flame Ionization Detector or Mass

Spectrometer) and the sniffing port.[6]

Panelist Training: A panel of trained assessors (typically 6-12 individuals) is used.[4]

Panelists are trained to recognize and describe a wide range of standard odorants.

Odor Evaluation: As the separated compounds elute from the GC column, the panelist at the

sniffing port describes the perceived odor and its intensity. The intensity can be rated on a

predefined scale.

Data Analysis: The retention time of each odor event is recorded and matched with the

corresponding peak from the chemical detector to identify the odor-active compound.

Sensory Panel Evaluation for Odor Threshold
Determination
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This protocol outlines the determination of odor detection thresholds using a trained sensory

panel.[7][8][9]

Objective: To determine the lowest concentration of an odorant that can be detected by a

sensory panel.

Methodology:

Panelist Selection and Training: Panelists are screened for their olfactory acuity and ability to

consistently detect and describe odors.[8] They undergo training to familiarize themselves

with the test procedure and the specific odorants being evaluated.

Sample Preparation: A series of dilutions of the aldehyde in an odorless solvent (e.g.,

purified water or air) is prepared. The concentrations are typically arranged in ascending

order.

Presentation Method: A forced-choice method, such as a three-alternative forced-choice (3-

AFC) test, is commonly used.[10] In a 3-AFC test, the panelist is presented with three

samples, two of which are blanks (solvent only) and one contains the diluted odorant. The

panelist's task is to identify the sample that is different.

Testing Procedure: The test is conducted in a well-ventilated, odor-free environment.[8]

Panelists are presented with the series of dilutions in ascending order of concentration.

Data Analysis: The individual thresholds for each panelist are determined as the

concentration at which they can reliably detect the odorant above the chance level (33% in a

3-AFC test). The group's odor detection threshold is then calculated, often as the geometric

mean of the individual thresholds.[10]

Olfactory Signaling Pathway
The perception of odorants like 2-Methylundecanal and its analogues is initiated by the

binding of these molecules to olfactory receptors (ORs) located on the surface of olfactory

sensory neurons in the nasal cavity. These ORs are G-protein coupled receptors (GPCRs). The

binding of an odorant triggers a signaling cascade that ultimately leads to the perception of

smell in the brain.
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Caption: The canonical olfactory signal transduction pathway.

This guide provides a foundational comparison of the sensory properties of 2-
Methylundecanal and its lineal aliphatic analogues. Further research involving direct

comparative studies with a broader range of 2-alkylalkanal analogues would provide a more

complete understanding of the structure-activity relationships governing the unique and

commercially valuable aroma of 2-Methylundecanal.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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